(R)-1-Phenylprop-2-en-1-amine hydrochloride
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Overview
Description
®-1-Phenylprop-2-en-1-amine hydrochloride is an organic compound with a phenyl group attached to a prop-2-en-1-amine backbone. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Phenylprop-2-en-1-amine hydrochloride typically involves the reaction of phenylacetaldehyde with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) to facilitate the formation of the desired product. The reaction conditions often include a temperature range of 50-100°C and a pressure of 1-5 atm.
Industrial Production Methods
Industrial production of ®-1-Phenylprop-2-en-1-amine hydrochloride involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
®-1-Phenylprop-2-en-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
Oxidation: Formation of phenylpropanoic acid derivatives.
Reduction: Formation of phenylpropanamine derivatives.
Substitution: Formation of substituted phenylprop-2-en-1-amine derivatives.
Scientific Research Applications
®-1-Phenylprop-2-en-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.
Mechanism of Action
The mechanism of action of ®-1-Phenylprop-2-en-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Similar Compounds
Phenylephrine: An α-adrenergic receptor agonist used as a decongestant.
Amphetamine: A central nervous system stimulant used in the treatment of ADHD and narcolepsy.
Methamphetamine: A potent central nervous system stimulant with high potential for abuse.
Uniqueness
®-1-Phenylprop-2-en-1-amine hydrochloride is unique due to its specific structural configuration and the presence of both a phenyl group and an amine group. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
(1R)-1-phenylprop-2-en-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N.ClH/c1-2-9(10)8-6-4-3-5-7-8;/h2-7,9H,1,10H2;1H/t9-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLXICHDYHVTSX-SBSPUUFOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C1=CC=CC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H](C1=CC=CC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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